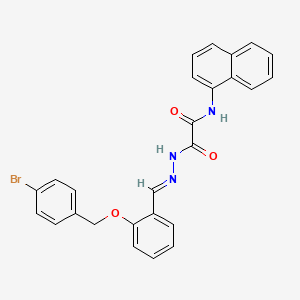![molecular formula C27H26ClN3O2S2 B12013273 N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12013273.png)
N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-diméthylphényl)-2-{[3-(4-méthylphényl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothiéno[2,3-d]pyrimidin-2-yl]sulfanyl}acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par une structure unique incluant un noyau benzothiéno[2,3-d]pyrimidine, connu pour son activité biologique. La présence de multiples groupes fonctionnels, tels que les groupes chloro, méthyle et sulfanyl, contribue à sa réactivité chimique diversifiée et à son utilité potentielle en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(2-chloro-4,6-diméthylphényl)-2-{[3-(4-méthylphényl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothiéno[2,3-d]pyrimidin-2-yl]sulfanyl}acétamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure:
Formation du noyau benzothiéno[2,3-d]pyrimidine: Cette étape implique souvent la cyclisation de précurseurs appropriés de thiophène et de pyrimidine en conditions acides ou basiques.
Introduction du groupe 4-méthylphényl: Cela peut être réalisé par des réactions d'alkylation ou d'acylation de Friedel-Crafts.
Attachement du groupe sulfanyl: Cette étape peut impliquer des réactions de substitution nucléophile utilisant des réactifs thiols.
Formation de la liaison acétamide: Cela se fait généralement par formation de liaison amide utilisant des chlorures d'acyle ou des anhydrides en présence d'une base.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, des techniques de purification avancées comme la chromatographie et des mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-chloro-4,6-diméthylphényl)-2-{[3-(4-méthylphényl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothiéno[2,3-d]pyrimidin-2-yl]sulfanyl}acétamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe sulfanyl peut être oxydé en sulfoxydes ou en sulfones à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction: Le groupe carbonyle dans le noyau benzothiéno[2,3-d]pyrimidine peut être réduit en alcools à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution: Le groupe chloro peut être substitué par des nucléophiles tels que des amines ou des thiols dans des conditions appropriées.
Réactifs et conditions courants
Agents oxydants: Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs: Hydrure de lithium et d'aluminium, borohydrure de sodium.
Nucléophiles: Amines, thiols.
Produits principaux
Produits d'oxydation: Sulfoxydes, sulfones.
Produits de réduction: Alcools.
Produits de substitution: Dérivés amino ou thiol.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet l'exploration de nouvelles réactions et mécanismes chimiques.
Biologie
En recherche biologique, ce composé peut servir de sonde pour étudier les interactions enzymatiques et les voies cellulaires en raison de son activité biologique potentielle.
Médecine
En chimie médicinale, N-(2-chloro-4,6-diméthylphényl)-2-{[3-(4-méthylphényl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothiéno[2,3-d]pyrimidin-2-yl]sulfanyl}acétamide pourrait être étudié pour ses propriétés thérapeutiques potentielles, telles que des activités anti-inflammatoires ou anticancéreuses.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action de N-(2-chloro-4,6-diméthylphényl)-2-{[3-(4-méthylphényl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothiéno[2,3-d]pyrimidin-2-yl]sulfanyl}acétamide implique probablement une interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La présence du noyau benzothiéno[2,3-d]pyrimidine suggère une inhibition potentielle de certaines kinases ou d'autres protéines de signalisation. Les voies et les cibles exactes nécessiteraient des études biochimiques détaillées pour être élucidées.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways due to its potential bioactivity.
Medicine
In medicinal chemistry, N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzothieno[2,3-d]pyrimidine core suggests potential inhibition of certain kinases or other signaling proteins. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-chloro-4,6-diméthylphényl)-2-{[3-(4-méthylphényl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothiéno[2,3-d]pyrimidin-2-yl]sulfanyl}acétamide: partage des similitudes avec d'autres dérivés de benzothiéno[2,3-d]pyrimidine, qui sont connus pour leurs activités biologiques.
Autres composés similaires: Des composés comme les 2-aminobenzothiéno[2,3-d]pyrimidines et les 2-thioxo-2,3-dihydrobenzothiéno[2,3-d]pyrimidines.
Unicité
L'unicité de N-(2-chloro-4,6-diméthylphényl)-2-{[3-(4-méthylphényl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothiéno[2,3-d]pyrimidin-2-yl]sulfanyl}acétamide réside dans son motif de substitution spécifique et la combinaison de groupes fonctionnels, ce qui peut conférer une réactivité chimique et une activité biologique distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C27H26ClN3O2S2 |
|---|---|
Poids moléculaire |
524.1 g/mol |
Nom IUPAC |
N-(2-chloro-4,6-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26ClN3O2S2/c1-15-8-10-18(11-9-15)31-26(33)23-19-6-4-5-7-21(19)35-25(23)30-27(31)34-14-22(32)29-24-17(3)12-16(2)13-20(24)28/h8-13H,4-7,14H2,1-3H3,(H,29,32) |
Clé InChI |
ZDICIIDGUKOIFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=C(C=C4Cl)C)C)SC5=C3CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013205.png)



![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013233.png)

![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013250.png)


![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013288.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)
